L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine
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Overview
Description
L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine is a complex organic compound that belongs to the class of amino acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine typically involves multiple steps, starting with the protection of functional groups, followed by coupling reactions to form the desired peptide bond. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The final deprotection step is carried out under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers to streamline the synthesis process. These machines can handle the repetitive steps of coupling and deprotection, ensuring high purity and yield of the final product. Additionally, large-scale production may require optimization of reaction conditions and purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The ethylbenzoyl moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The hexadecanoyl chain can be reduced to form alcohols or alkanes.
Substitution: The amino acid residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Amides and thioethers.
Scientific Research Applications
L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein interactions and cellular signaling pathways.
Medicine: Investigated for potential therapeutic effects in treating neurological disorders and metabolic diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and physiological functions.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-tyrosine
- L-Alanyl-L-glutamine
- L-Alanyl-L-leucine
Uniqueness
L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
921934-70-5 |
---|---|
Molecular Formula |
C32H52N2O7 |
Molecular Weight |
576.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-[16-(4-ethylbenzoyl)oxyhexadecanoyloxy]propanoic acid |
InChI |
InChI=1S/C32H52N2O7/c1-4-26-19-21-27(22-20-26)32(39)40-23-17-15-13-11-9-7-5-6-8-10-12-14-16-18-29(35)41-24-28(31(37)38)34(3)30(36)25(2)33/h19-22,25,28H,4-18,23-24,33H2,1-3H3,(H,37,38)/t25-,28-/m0/s1 |
InChI Key |
JMNCJZJRJPBHTR-LSYYVWMOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)N(C)C(=O)[C@H](C)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)N(C)C(=O)C(C)N |
Origin of Product |
United States |
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